3-[2'-ethyl-2-(4-nitrophenyl)-3,4-dihydro-2H,2'H-3,3'-bipyrazol-5-yl]phenol
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Overview
Description
3-[2’-ethyl-2-(4-nitrophenyl)-3,4-dihydro-2H,2’H-3,3’-bipyrazol-5-yl]phenol is a complex organic compound that features a bipyrazole core with a phenolic group and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2’-ethyl-2-(4-nitrophenyl)-3,4-dihydro-2H,2’H-3,3’-bipyrazol-5-yl]phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or acetone and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2’-ethyl-2-(4-nitrophenyl)-3,4-dihydro-2H,2’H-3,3’-bipyrazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
3-[2’-ethyl-2-(4-nitrophenyl)-3,4-dihydro-2H,2’H-3,3’-bipyrazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[2’-ethyl-2-(4-nitrophenyl)-3,4-dihydro-2H,2’H-3,3’-bipyrazol-5-yl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: A simpler compound with similar nitrophenyl functionality.
2,4-dinitrophenol: Contains two nitro groups, making it more reactive.
Phenol: The basic structure without the nitro or bipyrazole groups.
Uniqueness
3-[2’-ethyl-2-(4-nitrophenyl)-3,4-dihydro-2H,2’H-3,3’-bipyrazol-5-yl]phenol is unique due to its bipyrazole core, which provides additional sites for chemical modification and potential biological activity.
Properties
Molecular Formula |
C20H19N5O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[3-(2-ethylpyrazol-3-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C20H19N5O3/c1-2-23-19(10-11-21-23)20-13-18(14-4-3-5-17(26)12-14)22-24(20)15-6-8-16(9-7-15)25(27)28/h3-12,20,26H,2,13H2,1H3 |
InChI Key |
OUSHGGJUXLTJKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O |
Origin of Product |
United States |
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